molecular formula C25H22N2O8 B13805384 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

Cat. No.: B13805384
M. Wt: 478.4 g/mol
InChI Key: HJTHSJRWEXIILP-QFIPXVFZSA-N
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Description

This compound is an L-aspartic acid derivative featuring three critical functional groups:

  • 1-O-benzyl ester: A stable protecting group requiring hydrogenolysis for removal.
  • 4-O-(4-nitrophenyl) ester: A reactive leaving group facilitating aminolysis in peptide synthesis.
  • (2S)-2-(phenylmethoxycarbonylamino): A benzyloxycarbonyl (Z) group protecting the α-amino group, removable via hydrogenolysis.

Its structure (C₃₂H₃₀N₂O₉; molecular weight 610.59 g/mol) positions it as a key intermediate in solid-phase peptide synthesis (SPPS), particularly for introducing aspartic acid residues with orthogonal protection strategies.

Properties

Molecular Formula

C25H22N2O8

Molecular Weight

478.4 g/mol

IUPAC Name

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate

InChI

InChI=1S/C25H22N2O8/c28-23(35-21-13-11-20(12-14-21)27(31)32)15-22(24(29)33-16-18-7-3-1-4-8-18)26-25(30)34-17-19-9-5-2-6-10-19/h1-14,22H,15-17H2,(H,26,30)/t22-/m0/s1

InChI Key

HJTHSJRWEXIILP-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Starting Materials and Intermediates

Compound Name Role Molecular Formula CAS Number (if available)
(2S)-2-(phenylmethoxycarbonylamino)butanedioic acid Core amino acid derivative C14H15NO6 Not specified
Benzyl alcohol Alcohol for 1-O-benzyl ester formation C7H8O 100-51-6
4-Nitrophenol Alcohol for 4-O-(4-nitrophenyl) ester formation C6H5NO3 100-02-7
4-(4-Nitrophenyl)-1-butanol Related intermediate alcohol C10H13NO3 79524-20-2

Preparation Methods

Protection of the Amino Group

  • The amino group on the butanedioic acid derivative is protected by reaction with phenylmethoxycarbonyl chloride (Cbz-Cl) or similar reagents to form the phenylmethoxycarbonylamino moiety.
  • This step ensures that the amino group remains inert during subsequent esterification reactions.
  • Typical conditions: base (e.g., NaHCO3 or triethylamine), organic solvent (e.g., dichloromethane), 0 °C to room temperature.

Selective Esterification of Carboxyl Groups

  • The butanedioic acid derivative bearing the protected amino group has two carboxyl groups that can be esterified.
  • Selective esterification is achieved by controlled reaction with benzyl alcohol and 4-nitrophenol under activation conditions.
  • Activation methods include:
    • Carbodiimide coupling agents (e.g., DCC, EDC) with catalytic DMAP.
    • Acid chlorides or anhydrides formation followed by alcoholysis.
  • Reaction conditions are optimized to favor esterification at the 1-position with benzyl alcohol and at the 4-position with 4-nitrophenol.

Use of Coupling Reagents and Catalysts

  • Carbodiimide-mediated coupling is common, where the carboxyl group is activated to an O-acylurea intermediate, which then reacts with the alcohol.
  • Addition of catalytic 4-dimethylaminopyridine (DMAP) accelerates the esterification.
  • Triethylamine or similar bases are used to neutralize generated acids.

Purification

  • The reaction mixture is typically worked up by aqueous extraction, washing with toluene or other solvents to remove impurities.
  • The product is purified by recrystallization or chromatography.
  • Drying under vacuum at moderate temperatures (40–45 °C) yields the final ester compound.

Example Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Amino group protection Phenylmethoxycarbonyl chloride, base, DCM, 0 °C to RT >90% (typical) Formation of Cbz-protected amino acid
Esterification (1-O-benzyl) Benzyl alcohol, DCC, DMAP, DCM, RT, 12–24 h 50–70% Selective esterification at 1-position
Esterification (4-O-(4-nitrophenyl)) 4-Nitrophenol, DCC, DMAP, DCM, RT, 12–24 h 40–65% Esterification at 4-position with nitrophenyl
Purification Washing with toluene, vacuum drying at 40–45 °C - Removal of impurities and drying

Analytical Characterization

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of benzyl and nitrophenyl esters, as well as the carbamate protecting group.
  • Mass Spectrometry : Molecular ion peaks consistent with the esterified product.
  • IR Spectroscopy : Ester carbonyl stretches (~1735 cm^-1), nitro group peaks (~1520 and 1345 cm^-1), and carbamate peaks.
  • Melting Point and Purity : Determined by DSC and HPLC.

Summary Table of Preparation Steps

Step No. Operation Reagents Conditions Outcome
1 Amino group protection Phenylmethoxycarbonyl chloride, base 0 °C to RT, DCM Cbz-protected amino acid
2 1-O-Benzyl ester formation Benzyl alcohol, DCC, DMAP RT, 12–24 h, DCM Benzyl ester at 1-position
3 4-O-(4-nitrophenyl) ester formation 4-Nitrophenol, DCC, DMAP RT, 12–24 h, DCM Nitrophenyl ester at 4-position
4 Purification Toluene washes, vacuum drying 40–45 °C Pure final compound

Chemical Reactions Analysis

Types of Reactions

1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group may yield nitrobenzene derivatives, while reduction may yield aniline derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use in drug development due to its unique structural properties.

    Industry: Used in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate involves its interaction with molecular targets through its functional groups. The benzyl and nitrophenyl groups can participate in various binding interactions, while the phenylmethoxycarbonylamino group can interact with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-O-benzyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate (CAS 26048-69-1)

  • Key Differences: Amino Protection: The tert-butoxycarbonyl (Boc) group replaces the Z group. Boc is acid-labile (removed with trifluoroacetic acid), whereas the Z group requires hydrogenolysis. Reactivity: Boc’s stability under basic conditions makes it preferable for stepwise SPPS, while the Z group offers compatibility with acid-sensitive substrates .
  • Shared Features :
    • Both compounds utilize the 4-nitrophenyl ester as a reactive leaving group and the benzyl ester for carboxyl protection.

Benzyloxycarbonyl-L-alanine p-nitrophenyl ester (CAS 1168-87-2)

  • Key Differences :
    • Backbone Structure : Alanine replaces aspartic acid, reducing steric complexity.
    • Ester Groups : Only one 4-nitrophenyl ester (vs. two esters in the target compound), limiting its utility in multi-step coupling reactions .
  • Shared Features: Both employ the Z group for amino protection and 4-nitrophenyl ester for activation.

L-Valine, N-[(phenylmethoxy)carbonyl]-, 4-nitrophenyl ester (CAS 10512-93-3)

  • Key Differences: Amino Acid: Valine’s branched side chain alters steric and electronic properties compared to aspartic acid. Protection Scheme: Single Z group without carboxyl protection, limiting orthogonal strategies .
  • Shared Features :
    • Use of 4-nitrophenyl ester for efficient coupling.

L-Lysine, N²-[(1,1-dimethylethoxy)carbonyl]-N⁶-[(phenylmethoxy)carbonyl]-, 4-nitrophenylester (CAS 2389-46-0)

  • Key Differences: Dual Protection: Boc and Z groups protect ε- and α-amino groups, enabling selective deprotection. Amino Acid: Lysine’s ε-amino group introduces additional reactivity .
  • Shared Features :
    • 4-nitrophenyl ester as a leaving group.

Comparative Data Table

Compound (CAS) Amino Acid Amino Protection Carboxyl Protection Key Reactivity Features
Target Compound (N/A) Aspartic Z (Cbz) 1-O-benzyl, 4-O-4-NP Orthogonal deprotection (H₂ vs. base)
26048-69-1 Aspartic Boc 1-O-4-NP, 4-O-benzyl Acid-labile Boc; base-stable esters
1168-87-2 Alanine Z (Cbz) 4-NP ester Simplified backbone; single ester
10512-93-3 Valine Z (Cbz) None Limited protection strategy
2389-46-0 Lysine Boc (N²), Z (N⁶) 4-NP ester Dual protection for selective deprotection

Abbreviations: 4-NP = 4-nitrophenyl; Cbz = benzyloxycarbonyl; Boc = tert-butoxycarbonyl.

Q & A

Basic Questions

Q. What is the synthetic pathway for 1-O-benzyl 4-O-(4-nitrophenyl) (2S)-2-(phenylmethoxycarbonylamino)butanedioate?

  • Methodology : The compound is synthesized through sequential protection and activation steps. First, the amino group of (2S)-2-aminobutanedioic acid is protected with benzyloxycarbonyl (Cbz) via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). The 1-O-benzyl ester is introduced using benzyl bromide in the presence of a base like K₂CO₃. Finally, the 4-O-(4-nitrophenyl) ester is formed by reacting the free carboxylic acid with 4-nitrophenol and a coupling agent (e.g., DCC/DMAP) .

Q. How does the 4-nitrophenyl group enhance reactivity in coupling reactions?

  • Mechanistic Insight : The 4-nitrophenyl ester acts as an activated leaving group due to the electron-withdrawing nitro group, which stabilizes the transition state during nucleophilic acyl substitution. This activation facilitates efficient peptide bond formation under mild conditions (e.g., room temperature, neutral pH) without requiring strong acids or bases .

Q. What analytical techniques confirm the structure and purity of this compound?

  • Characterization Methods :

TechniqueKey Data
¹H/¹³C NMR δ 7.2–8.2 ppm (aromatic protons from Cbz and nitrophenyl), δ 5.1–5.3 ppm (benzyl CH₂), δ 4.5–4.7 ppm (α-methine proton)
HPLC Retention time ~12.5 min (C18 column, acetonitrile/water gradient)
Mass Spectrometry [M+H]⁺ m/z = 505.2 (calculated), isotopic pattern matches C₂₆H₂₄N₂O₈
Purity is assessed via HPLC (>95%) and elemental analysis .

Advanced Research Questions

Q. How is this compound applied in solid-phase peptide synthesis (SPPS)?

  • Application : The 4-nitrophenyl ester serves as an activated intermediate for coupling amino acids to resin-bound peptides. In SPPS, the ester reacts with the N-terminal amine of a growing peptide chain, releasing 4-nitrophenol as a byproduct. The Cbz group is stable under basic conditions but can be removed via hydrogenolysis (H₂/Pd-C) for subsequent couplings .

Q. What factors optimize coupling efficiency using this compound?

  • Optimization Parameters :

FactorOptimal ConditionImpact
Solvent DMF or DCMHigh solubility of reactants
Catalyst 1-HOBt or DMAPReduces racemization
Stoichiometry 1.5–2.0 equivalentsMinimizes unreacted starting material
Excess base (e.g., DIEA) or prolonged reaction times (>2 hr) may lead to ester hydrolysis .

Q. How do temperature and pH affect the stability of this compound?

  • Stability Profile :

  • Storage : Stable at –20°C in anhydrous DMF or DCM for >6 months.
  • Decomposition : Rapid hydrolysis occurs above pH 8 (e.g., in aqueous NaHCO₃) or at temperatures >40°C. Kinetic studies show a half-life of 2 hr at pH 7.4 and 25°C .

Q. How do literature reports address contradictions in synthetic yields?

  • Resolution of Discrepancies : Disparities in yields (40–85%) arise from variations in activating agents (DCC vs. EDCI) or solvent purity. For reproducibility, use freshly distilled DCM and pre-activated 4-nitrophenol. Trace water content >0.1% reduces yields by promoting hydrolysis .

Q. What are the advantages of the Cbz group compared to Fmoc/Boc in peptide synthesis?

  • Protecting Group Comparison :

GroupStabilityDeprotection Method
Cbz Stable to bases (e.g., piperidine)H₂/Pd-C or TFA/HBr
Fmoc Base-labile20% piperidine in DMF
Boc Acid-labileTFA or HCl/dioxane
Cbz is preferred for orthogonal protection in multi-step syntheses but requires hydrogenolysis, which may reduce sulfur-containing residues .

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